

Physical and chemical properties of But-3-ene-1-sulfonamide

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Compound of Interest

Compound Name: *But-3-ene-1-sulfonamide*

Cat. No.: *B3121670*

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An In-Depth Technical Guide to the Physical and Chemical Properties of **But-3-ene-1-sulfonamide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-ene-1-sulfonamide is a fascinating molecule that merges the functionalities of a terminal alkene and a primary sulfonamide. This unique combination makes it a valuable building block in synthetic chemistry and a compound of interest in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.^{[1][2][3][4][5]} The presence of the butenyl group provides a reactive handle for further molecular elaboration, enabling the synthesis of diverse chemical libraries for drug discovery screening.

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **But-3-ene-1-sulfonamide**. It is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors. The narrative emphasizes the causality behind its properties and provides insights into its potential applications.

Molecular Identity and Physicochemical Profile

The structural and physicochemical properties of a molecule are paramount in determining its behavior in both chemical reactions and biological systems. These parameters influence everything from solubility and reactivity to membrane permeability and metabolic stability.

Key Identifiers

Identifier	Value
IUPAC Name	but-3-ene-1-sulfonamide
Synonyms	3-Butene-1-sulfonamide, But-3-ene-1-sulfonic acid amide
CAS Number	291514-02-8 [6] [7] [8]
Molecular Formula	C ₄ H ₈ NO ₂ S [6] [8]
Molecular Weight	135.19 g/mol [6]
Canonical SMILES	C=CCCS(=O)(=O)N [6]

Computed Physicochemical Properties

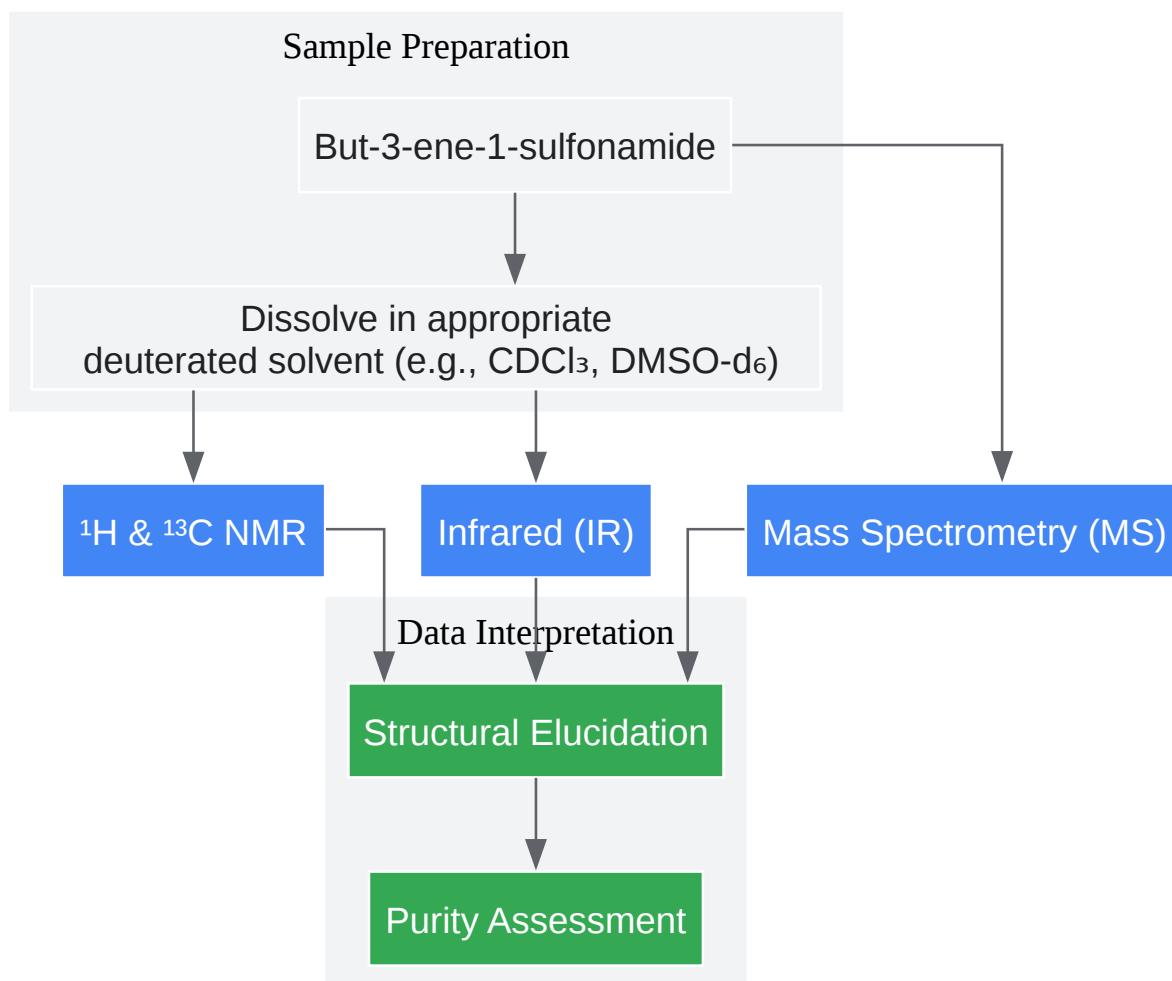
The following table summarizes key computed properties that are crucial for predicting the compound's behavior in various environments, particularly in the context of drug development.

Property	Value	Significance in Drug Development
XLogP3-AA	-0.149[8]	Indicates the hydrophilicity of the molecule. A low LogP value suggests good water solubility, which is often desirable for drug candidates.
Topological Polar Surface Area (TPSA)	60.16 Å ² [8]	Predicts the molecule's ability to permeate cell membranes. A TPSA of this value suggests good oral bioavailability.
Hydrogen Bond Donors	1[8]	The -NH ₂ group can donate a hydrogen bond, influencing interactions with biological targets and solubility.
Hydrogen Bond Acceptors	2[8]	The two oxygen atoms of the sulfonyl group can accept hydrogen bonds, contributing to solubility and receptor binding.
Rotatable Bonds	3[8]	This number indicates the conformational flexibility of the molecule, which can be important for fitting into a binding pocket of a target protein.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The combination of NMR, IR, and Mass Spectrometry provides a detailed picture of the molecular structure.

Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic characterization of **But-3-ene-1-sulfonamide**.

Expected Spectroscopic Data

The following data are predicted based on the known structure of **But-3-ene-1-sulfonamide** and general spectroscopic principles.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Technique	Feature	Expected Chemical Shift / Wavenumber	Description
¹ H NMR	Vinylic Protons (=CH ₂)	~5.0-5.2 ppm	Two signals, complex splitting (geminal and vicinal coupling).
Vinylic Proton (=CH-)	~5.7-5.9 ppm	Multiplet, coupling to adjacent CH ₂ and terminal =CH ₂ protons.	
Sulfonamide Protons (-SO ₂ NH ₂)	~4.8-5.5 ppm (variable)	Broad singlet, chemical shift can vary with concentration and solvent.	
Allylic Protons (-CH ₂ -CH=)	~2.3-2.5 ppm	Multiplet, coupled to adjacent CH ₂ and vinylic protons.	
Protons α to Sulfonyl (-CH ₂ -SO ₂)	~3.1-3.3 ppm	Triplet, coupled to the adjacent allylic CH ₂ group.	
¹³ C NMR	Vinylic Carbon (=CH ₂)	~118 ppm	
Vinylic Carbon (=CH-)	~135 ppm		
Allylic Carbon (-CH ₂ -CH=)	~35 ppm		
Carbon α to Sulfonyl (-CH ₂ -SO ₂)	~55 ppm		
IR Spectroscopy	N-H Stretch (Sulfonamide)	~3350, 3250 cm ⁻¹	Two bands characteristic of a primary sulfonamide.
C-H Stretch (sp ² Vinylic)	~3080 cm ⁻¹	Characteristic of C-H bonds on a double	

bond.

C-H Stretch (sp ³ Aliphatic)	~2930 cm ⁻¹		
C=C Stretch (Alkene)	~1640 cm ⁻¹	Indicates the presence of the carbon-carbon double bond.	
S=O Asymmetric Stretch	~1330 cm ⁻¹	Strong absorption, characteristic of the sulfonyl group.	
S=O Symmetric Stretch	~1150 cm ⁻¹	Strong absorption, characteristic of the sulfonyl group.	
=C-H Bend (Out of Plane)	~990, 910 cm ⁻¹	Confirms the presence of a terminal alkene.	
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 135	Corresponds to the monoisotopic mass of the molecule. ^[6]

Experimental Protocol: Acquiring Spectroscopic Data

- NMR Spectroscopy:

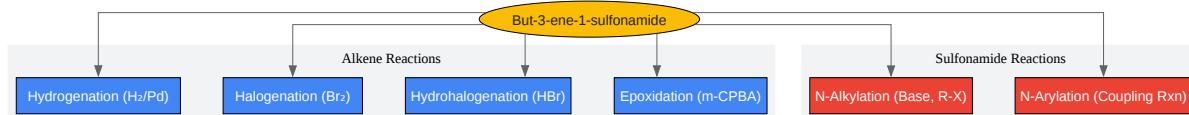
1. Dissolve approximately 5-10 mg of **But-3-ene-1-sulfonamide** in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. Transfer the solution to a 5 mm NMR tube.
3. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
4. Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

- Infrared (IR) Spectroscopy:
 1. Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) in the IR spectrometer.
 2. Record a background spectrum.
 3. Record the sample spectrum, typically over a range of 4000-400 cm^{-1} .
 4. The instrument software will automatically subtract the background from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.[9]
- Mass Spectrometry (MS):
 1. Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 2. Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
 3. Acquire the mass spectrum and analyze it for the molecular ion peak and characteristic fragment ions.

Chemical Properties and Reactivity

The reactivity of **But-3-ene-1-sulfonamide** is dictated by its two primary functional groups: the terminal alkene and the primary sulfonamide. This duality allows for a wide range of chemical transformations.

- Alkene Reactivity: The electron-rich π -bond of the alkene is susceptible to electrophilic addition reactions. It can also participate in various metal-catalyzed cross-coupling reactions, making it a versatile synthetic handle.
- Sulfonamide Reactivity: The sulfonamide protons are weakly acidic and can be deprotonated with a suitable base. The resulting anion can then be N-alkylated or N-arylated to generate secondary or tertiary sulfonamides.[3]

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Caption: Potential reaction pathways for **But-3-ene-1-sulfonamide**.

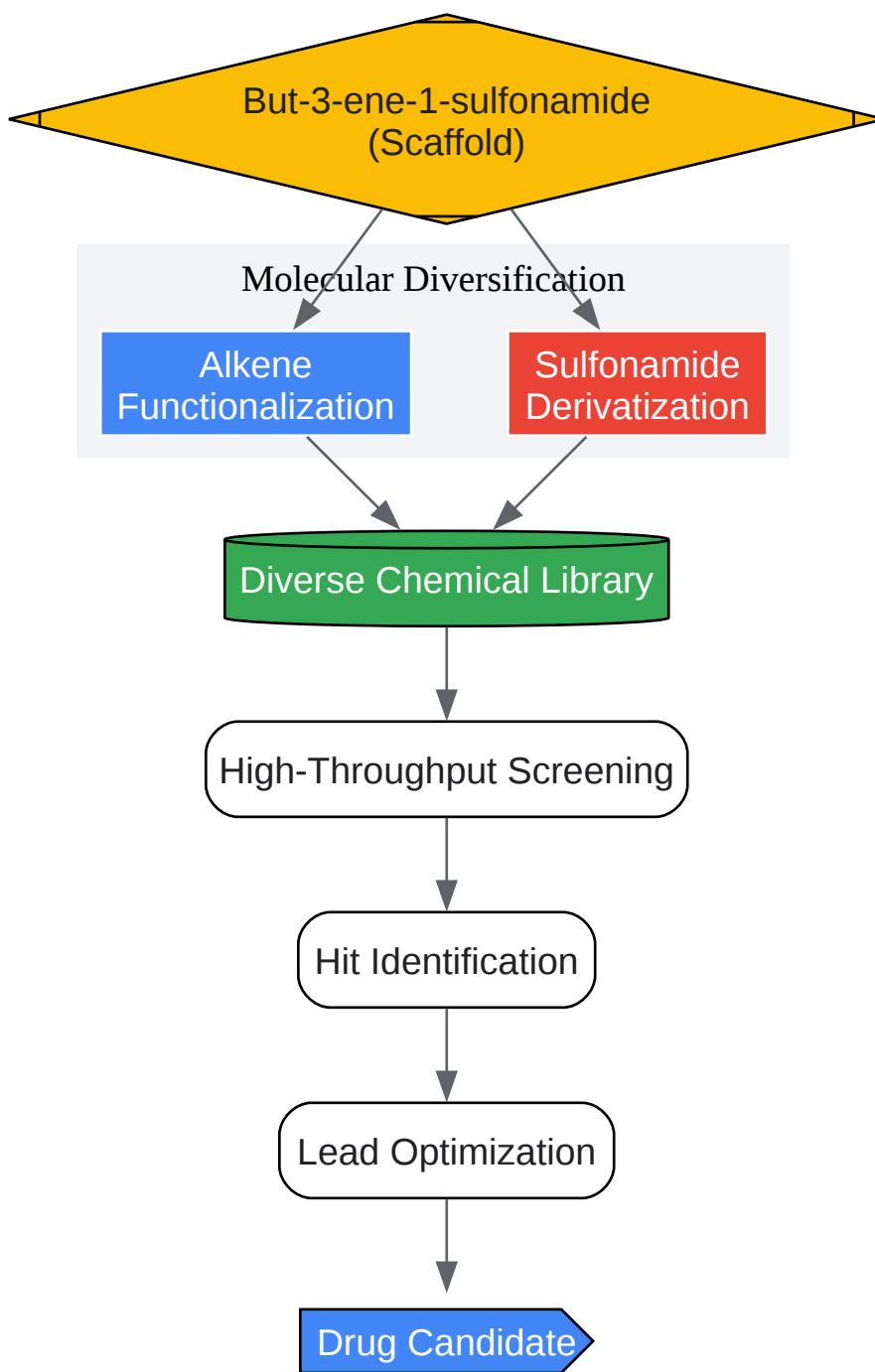
Synthesis and Applications

General Synthetic Strategies

Primary sulfonamides are classically synthesized by the reaction of a sulfonyl chloride with ammonia.^[3] While specific literature on the synthesis of **But-3-ene-1-sulfonamide** is sparse, a plausible route would involve the preparation of but-3-ene-1-sulfonyl chloride followed by amination. Modern methods are continuously being developed, including electrochemical approaches and reactions utilizing SO₂ surrogates, which offer greener and more efficient pathways.^{[3][4][14][15]}

Role in Drug Discovery and Medicinal Chemistry

The true value of **But-3-ene-1-sulfonamide** lies in its potential as a scaffold in drug discovery. The sulfonamide group is a privileged structure in medicinal chemistry, known for its stability, hydrogen bonding capacity, and ability to improve physicochemical properties.^{[2][4]}



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Caption: Role of **But-3-ene-1-sulfonamide** as a scaffold in a typical drug discovery workflow.

By modifying either the alkene or the sulfonamide, a vast library of analogues can be synthesized and tested for various biological activities. The sulfonamide core is found in drugs targeting a range of conditions, highlighting the therapeutic potential of its derivatives.[1][5][16]

Safety and Handling

While specific toxicological data for **But-3-ene-1-sulfonamide** is not extensively documented, related compounds and general chemical safety principles suggest that it should be handled with care.

- Potential Hazards: Based on data for similar sulfonamides and reactive alkenes, potential hazards may include:
 - Skin irritation[17]
 - Serious eye irritation[17]
 - Respiratory tract irritation[17]
 - Harmful if swallowed[17]
- Recommended Precautions:
 - Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18][19]
 - Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[18][19]
 - Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][18]
 - Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.

Conclusion

But-3-ene-1-sulfonamide is a molecule with significant potential, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its well-defined

physicochemical properties, predictable spectroscopic signature, and dual reactivity make it an attractive building block for creating novel and complex molecules. For researchers and drug development professionals, understanding these core attributes is the first step toward unlocking the full potential of this versatile compound in the quest for new therapeutic agents.

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